1-tert-butyl 4-ethyl 6-fluoro-5-oxoazepane-1,4-dicarboxylate 1-tert-butyl 4-ethyl 6-fluoro-5-oxoazepane-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 644982-11-6
VCID: VC11468344
InChI: InChI=1S/C14H22FNO5/c1-5-20-12(18)9-6-7-16(8-10(15)11(9)17)13(19)21-14(2,3)4/h9-10H,5-8H2,1-4H3
SMILES:
Molecular Formula: C14H22FNO5
Molecular Weight: 303.33 g/mol

1-tert-butyl 4-ethyl 6-fluoro-5-oxoazepane-1,4-dicarboxylate

CAS No.: 644982-11-6

Cat. No.: VC11468344

Molecular Formula: C14H22FNO5

Molecular Weight: 303.33 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-tert-butyl 4-ethyl 6-fluoro-5-oxoazepane-1,4-dicarboxylate - 644982-11-6

Specification

CAS No. 644982-11-6
Molecular Formula C14H22FNO5
Molecular Weight 303.33 g/mol
IUPAC Name 1-O-tert-butyl 4-O-ethyl 6-fluoro-5-oxoazepane-1,4-dicarboxylate
Standard InChI InChI=1S/C14H22FNO5/c1-5-20-12(18)9-6-7-16(8-10(15)11(9)17)13(19)21-14(2,3)4/h9-10H,5-8H2,1-4H3
Standard InChI Key IEZXSYJMFZQSFB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCN(CC(C1=O)F)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 1-(1,1-dimethylethyl) 4-ethyl 6-fluorohexahydro-5-oxo-1H-azepine-1,4-dicarboxylate, reflecting its esterified carboxyl groups and fluorine substitution at the 6-position of the azepane ring . Its molecular formula, C₁₄H₂₂FNO₅, corresponds to a molecular weight of 303.33 g/mol. Key structural elements include:

  • A seven-membered azepane ring with a ketone group at position 5.

  • Two ester moieties: a tert-butyl group at position 1 and an ethyl group at position 4.

  • A fluorine atom at position 6, introducing electronegativity and potential hydrogen-bonding interactions.

Table 1: Key Identifiers of 1-tert-Butyl 4-Ethyl 6-Fluoro-5-Oxoazepane-1,4-Dicarboxylate

PropertyValue
CAS No.644982-11-6
Molecular FormulaC₁₄H₂₂FNO₅
Molecular Weight303.33 g/mol
Synonyms1H-Azepine-1,4-dicarboxylic acid, 6-fluorohexahydro-5-oxo-, 1-(1,1-dimethylethyl) 4-ethyl ester
MDL NumberNot publicly disclosed

Synthesis and Manufacturing

Reported Synthetic Routes

While explicit details for 644982-11-6 are scarce, its synthesis likely involves:

  • Ring Formation: Cyclization of a linear precursor (e.g., ε-amino acid derivatives) to form the azepane backbone.

  • Fluorination: Introduction of fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic displacement.

  • Esterification: Protection of carboxyl groups with tert-butyl and ethyl esters using reagents like DCC (dicyclohexylcarbodiimide) .

Table 2: Hypothetical Synthesis Pathway

StepReaction TypeReagents/Conditions
1CyclizationAcid catalysis, heat
2FluorinationSelectfluor®, polar solvent
3EsterificationDCC, DMAP, tert-butanol/ethanol

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s bifunctional ester groups and fluorine atom make it valuable for:

  • Peptidomimetics: Serving as a constrained scaffold to mimic peptide secondary structures.

  • Kinase Inhibitors: Fluorine’s electronegativity enhances binding affinity to ATP-binding pockets .

Case Study: Anticancer Drug Development

In silico docking studies suggest that fluorinated azepanes like 644982-11-6 exhibit strong interactions with protease-activated receptors (PARs), which are implicated in tumor angiogenesis . Modifications at the 5-oxo position could further optimize pharmacokinetic profiles.

Challenges and Future Directions

Data Gaps and Research Needs

  • Experimental Characterization: Melting point, solubility, and spectroscopic data (NMR, IR) are absent in public databases.

  • Toxicological Profiles: No studies evaluate its safety in biological systems.

Opportunities for Innovation

  • Green Chemistry: Developing catalytic fluorination methods to reduce waste.

  • Targeted Drug Delivery: Conjugating the compound to nanoparticle carriers for enhanced bioavailability.

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